molecular formula C10H14O6S2 B8501332 1-(Methylsulfonyloxy)-2-[4-(methylsulfonyloxy)phenyl]ethane

1-(Methylsulfonyloxy)-2-[4-(methylsulfonyloxy)phenyl]ethane

Cat. No.: B8501332
M. Wt: 294.3 g/mol
InChI Key: CBLURUVVHKBIPR-UHFFFAOYSA-N
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Description

1-(Methylsulfonyloxy)-2-[4-(methylsulfonyloxy)phenyl]ethane is an organic compound characterized by the presence of two methylsulfonyloxy groups attached to a benzene ring

Preparation Methods

The synthesis of 1-(Methylsulfonyloxy)-2-[4-(methylsulfonyloxy)phenyl]ethane typically involves the reaction of benzene derivatives with methylsulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the substitution of hydrogen atoms on the benzene ring with methylsulfonyloxy groups. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(Methylsulfonyloxy)-2-[4-(methylsulfonyloxy)phenyl]ethane undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the methylsulfonyloxy groups to methylthio groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonyloxy groups are replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(Methylsulfonyloxy)-2-[4-(methylsulfonyloxy)phenyl]ethane has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Methylsulfonyloxy)-2-[4-(methylsulfonyloxy)phenyl]ethane involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical reactions that modify the structure and function of target molecules. These interactions can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

1-(Methylsulfonyloxy)-2-[4-(methylsulfonyloxy)phenyl]ethane can be compared with other similar compounds, such as:

    Benzene, 1-methoxy-4-(methylsulfonyl)-: This compound has a methoxy group instead of a methylsulfonyloxy group, leading to different chemical properties and reactivity.

    4-Methoxyphenyl methyl sulfone: Similar in structure but with a methoxy group, this compound exhibits different reactivity and applications.

Properties

Molecular Formula

C10H14O6S2

Molecular Weight

294.3 g/mol

IUPAC Name

2-(4-methylsulfonyloxyphenyl)ethyl methanesulfonate

InChI

InChI=1S/C10H14O6S2/c1-17(11,12)15-8-7-9-3-5-10(6-4-9)16-18(2,13)14/h3-6H,7-8H2,1-2H3

InChI Key

CBLURUVVHKBIPR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCCC1=CC=C(C=C1)OS(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-(4-Hydroxyphenyl)ethanol(356 g, 2.58 mol, 1.0 eq) was dissolved in methylene chloride (3500 ml) and triethyl amine (653 g, 6.44 mol, 2.5 eq). The mixture was cooled to −20° C. Methanesulfonyl chloride (657 g, 5.74 mol. 2.2 eq) was then added keeping the temperature between −25° C. and −15° C. When the conversion was >95% salts were formed which were filtered off and washed with methylene chloride (600 ml). The organic layer was washed first with saturated sodium hydrogencarbonate solution (700 ml) at 20° C. followed by water (700 ml). The methylene chloride was evaporated to dryness and the remaining residue was then used in the subsequent step.
Quantity
356 g
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reactant
Reaction Step One
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3500 mL
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653 g
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657 g
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reactant
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[Compound]
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salts
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Synthesis routes and methods II

Procedure details

27.3 g (0.27 mmole) triethylamine and a solution of 27.2 g (0.239 g mmole) methane sulfonyl chloride in dichloromethane were added to a solution of 15 g (0.108 mmole) p-hydroxyphenethyl alcohol in dichloromethane at 0° C. The reaction was allowed to reach room temperature, then stirred at room temperature and followed by TLC. The reaction mixture was filtered and the filtrate was washed with water. The solution was dried with sodium sulfate and then evaporated in vacuo to give 28 g (yield 88%) of 4-(methylsulfonyloxy)phenethyl methanesulfonate.
Quantity
27.3 g
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reactant
Reaction Step One
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27.2 g
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reactant
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15 g
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reactant
Reaction Step One
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